molecular formula C9H14N2O B12826610 1-(1H-Imidazol-4-yl)-4-methylpentan-3-one

1-(1H-Imidazol-4-yl)-4-methylpentan-3-one

Cat. No.: B12826610
M. Wt: 166.22 g/mol
InChI Key: QXEHIDUUAIJDIH-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-yl)-4-methylpentan-3-one is an organic compound featuring an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the imidazole ring imparts unique chemical properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-4-yl)-4-methylpentan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentan-3-one and imidazole.

    Condensation Reaction: The key step involves a condensation reaction between 4-methylpentan-3-one and imidazole under acidic or basic conditions. This reaction forms the imidazole ring attached to the pentanone backbone.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.

    Optimized Conditions: Employing optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and reduce production costs.

    Automated Purification: Implementing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-4-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the ketone group, potentially converting it into an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

    Oxidation Products: Oxidation can yield imidazole derivatives with altered electronic properties.

    Reduction Products: Reduction typically produces alcohol derivatives.

    Substitution Products: Substitution reactions result in various functionalized imidazole compounds.

Scientific Research Applications

1-(1H-Imidazol-4-yl)-4-methylpentan-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-4-yl)-4-methylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Imidazol-4-yl)-1-pentanone
  • 1-(1H-Imidazol-4-yl)-2-methylpentan-3-one
  • 1-(1H-Imidazol-4-yl)-3-methylpentan-3-one

Uniqueness

1-(1H-Imidazol-4-yl)-4-methylpentan-3-one is unique due to its specific substitution pattern on the pentanone backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)-4-methylpentan-3-one

InChI

InChI=1S/C9H14N2O/c1-7(2)9(12)4-3-8-5-10-6-11-8/h5-7H,3-4H2,1-2H3,(H,10,11)

InChI Key

QXEHIDUUAIJDIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC1=CN=CN1

Origin of Product

United States

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